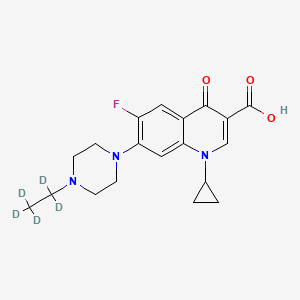

4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride

描述

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

作用机制

Target of Action

3-Oxo Ropinirole Hydrochloride, also known as 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride or SKF-96266 hydrochloride, is a non-ergoline dopamine agonist . It has high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It binds with higher affinity to D3 than to D2 or D4 receptor subtypes .

Mode of Action

Biochemical Pathways

By acting on dopamine receptors, it influences the transmission of signals in the brain, which can affect motor function and other processes .

Pharmacokinetics

3-Oxo Ropinirole Hydrochloride is rapidly absorbed after oral administration, reaching peak concentration in approximately 1-2 hours . The bioavailability is approximately 50%, indicating a first-pass effect . The drug is inactivated by metabolism in the liver, and none of the major circulating metabolites have pharmacological activity . The principal metabolic enzyme is the cytochrome P450 (CYP) isoenzyme CYP1A2 . 3-Oxo Ropinirole Hydrochloride shows approximately linear pharmacokinetics when given as single or repeated doses, and is eliminated with a half-life of approximately 6 hours .

Result of Action

The molecular and cellular effects of 3-Oxo Ropinirole Hydrochloride’s action are primarily observed in its ability to alleviate symptoms such as stiffness, tremors, muscle spasms, and poor muscle control associated with conditions like Parkinson’s disease . It has also been found to alleviate damage of human gingival fibroblasts (HGFs) by promoting cell viability, inhibiting cell apoptosis and the levels of IL-1β, IL-18, and TNF-α .

Action Environment

The action, efficacy, and stability of 3-Oxo Ropinirole Hydrochloride can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as the CYP1A2 inhibitor ciprofloxacin, can increase the plasma concentrations of 3-Oxo Ropinirole Hydrochloride . Additionally, the drug’s action may be affected by the patient’s age, gender, and the presence of renal or hepatic impairment

生化分析

Biochemical Properties

3-Oxo Ropinirole Hydrochloride interacts with various enzymes and proteins within biochemical reactions . It is heavily metabolized by the liver, with the principal metabolic enzyme being the cytochrome P450 (CYP) isoenzyme CYP1A2 . The compound has a high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes .

Cellular Effects

The effects of 3-Oxo Ropinirole Hydrochloride on various types of cells and cellular processes are significant. It has been found to alleviate LPS-induced damage of human gingival fibroblasts (HGFs) by promoting cell viability, inhibiting cell apoptosis, and reducing the levels of IL-1β, IL-18, and TNF-α .

Molecular Mechanism

The mechanism of action of 3-Oxo Ropinirole Hydrochloride is complex and multifaceted. It exerts its effects at the molecular level primarily through its interaction with dopamine receptors. It has a high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes .

Temporal Effects in Laboratory Settings

The effects of 3-Oxo Ropinirole Hydrochloride over time in laboratory settings have been observed in several studies. For instance, in a study on patients with amyotrophic lateral sclerosis (ALS), it was found that ropinirole is safe and tolerable for patients with ALS and this trial indicates feasibility for a subsequent large-scale trial .

Dosage Effects in Animal Models

The effects of 3-Oxo Ropinirole Hydrochloride vary with different dosages in animal models. In a study on dogs, ropinirole topical ophthalmic solution was applied to dogs’ eyes, with a target dose of 3.75 mg/m² . A second dose was administered after 15 minutes based on clinician discretion .

Metabolic Pathways

3-Oxo Ropinirole Hydrochloride is involved in several metabolic pathways. It is heavily metabolized by the liver, with the principal metabolic enzyme being the cytochrome P450 (CYP) isoenzyme CYP1A2 .

属性

IUPAC Name |

4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2.ClH/c1-3-9-18(10-4-2)11-8-12-6-5-7-13-14(12)15(19)16(20)17-13;/h5-7H,3-4,8-11H2,1-2H3,(H,17,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZLVYBTACOVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176651 | |

| Record name | SKF-96266 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221264-21-7 | |

| Record name | SKF-96266 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221264217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF-96266 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-96266 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5813P055K0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

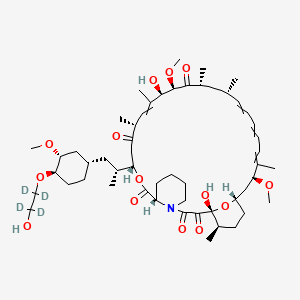

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B563851.png)

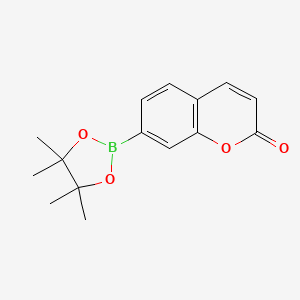

![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)